molecular formula C13H13BrN2OS B2985342 (Z)-[2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene](methoxy)amine CAS No. 866017-73-4

(Z)-[2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene](methoxy)amine

Cat. No.: B2985342
CAS No.: 866017-73-4
M. Wt: 325.22
InChI Key: DSQLNEUNNZNSGG-LFIBNONCSA-N
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Description

(Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine is a complex organic compound featuring a thiazole ring, a bromo group, and a methoxyamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with α-bromo ketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would likely include purification steps such as recrystallization or chromatography to achieve high purity levels required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine atom.

  • Reduction: : The thiazole ring can be reduced to form a thiol derivative.

  • Substitution: : The methoxyamine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Bromine (Br₂)

  • Reduction: : Thiol derivatives

  • Substitution: : Various amine or alcohol derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology

The biological applications of this compound include its potential use as a bioactive agent. Thiazole derivatives have been shown to exhibit various biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine may be explored for its therapeutic potential. Its unique structure could make it a candidate for drug development, particularly in targeting specific diseases.

Industry

In industry, this compound could be used in the synthesis of dyes, pigments, and other chemical products. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Thiazole derivatives: : These compounds share the thiazole ring structure and exhibit similar biological activities.

  • Bromo-substituted thiazoles: : Compounds with bromo groups on the thiazole ring, which may have similar reactivity and applications.

Uniqueness

(Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine is unique due to its specific substitution pattern and the presence of both bromo and methoxyamine groups. This combination of functional groups may confer distinct chemical and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

(Z)-2-bromo-N-methoxy-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2OS/c1-9-12(11(8-14)16-17-2)18-13(15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQLNEUNNZNSGG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC)/CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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